molecular formula C15H20N2OS B5838222 N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea

N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea

Cat. No. B5838222
M. Wt: 276.4 g/mol
InChI Key: GSTOPAAHVDDUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising compound for use in a variety of research fields.

Mechanism of Action

N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as cytokines and chemokines. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects in animal and cell culture studies. These effects include reducing oxidative stress and inflammation, protecting against neuronal damage, reducing blood pressure, and improving endothelial function. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a protective effect against ischemia-reperfusion injury in the heart.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea in lab experiments is its relatively low cost and availability. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to be relatively non-toxic, although more research is needed to fully understand its safety profile. One limitation of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanisms by which N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects, which may have implications for the development of new therapies for a variety of diseases. Finally, more research is needed to fully understand the safety and toxicity profile of N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, particularly in humans.

Synthesis Methods

N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isothiocyanate, or the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isocyanate followed by treatment with thiourea. The resulting compound is a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential applications in a variety of research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to reduce oxidative stress and inflammation in the heart, which may have implications for the treatment of heart disease. In cancer research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have anticancer properties, although more research is needed to fully understand its potential in this area.

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1,1-bis(prop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-5-9-17(10-6-2)15(19)16-13-11-12(3)7-8-14(13)18-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOPAAHVDDUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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